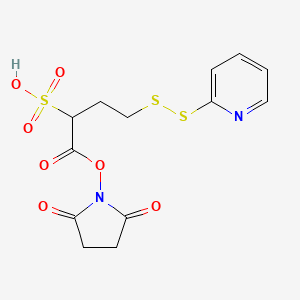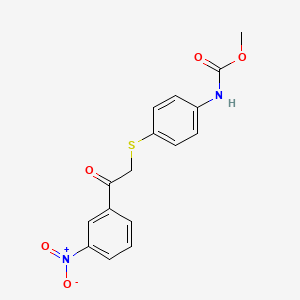
Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a carbamate group, a thioether group, and a nitro group attached to a phenyl ring. These functional groups could potentially impart a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl derivative with a compound containing the carbamate group . The exact method would depend on the specific reactants used and the conditions of the reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the phenyl ring. The presence of the nitro group could potentially influence the electronic structure of the compound, affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the carbamate group, which may be susceptible to hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Remediation
Research by Bhushan et al. (2000) on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 highlights the environmental significance of degrading nitrophenol derivatives. This study demonstrates the potential for microbial remediation of pollutants related to the nitrophenyl moiety, suggesting that compounds with similar structures could also be targets for biodegradation, which is crucial for environmental decontamination efforts (Bhushan et al., 2000).
Synthesis and Chemical Transformations
Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as photolabile protecting groups for alcohols. This research showcases the utility of nitrophenyl carbamates in synthetic chemistry, where they can be used as protective groups that are removable under light irradiation. It implies that methyl carbamates with nitrophenyl groups could serve similar roles in the protection and deprotection strategies during complex organic syntheses (Loudwig & Goeldner, 2001).
Catalysis and Reaction Mechanisms
The study by Santi et al. (1997) on the reductive carbonylation of nitrobenzene to methyl N-phenylcarbamate, using palladium and silver salts, highlights the importance of nitrophenyl carbamates in catalytic reactions. This process offers a phosgene-free method to produce carbamates, indicating the potential of related compounds in catalysis and sustainable chemical synthesis (Santi et al., 1997).
Biological Applications
Although not directly related to the exact compound of interest, studies on similar compounds provide insights into biological applications. For instance, DNA-binding studies and biological activities of nitrosubstituted acyl thioureas by Tahir et al. (2015) explore the interaction between nitrosubstituted compounds and DNA, highlighting potential applications in drug discovery and the development of novel therapeutic agents (Tahir et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl N-[4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-16(20)17-12-5-7-14(8-6-12)24-10-15(19)11-3-2-4-13(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHRTPMEIBENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((2-(3-nitrophenyl)-2-oxoethyl)thio)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

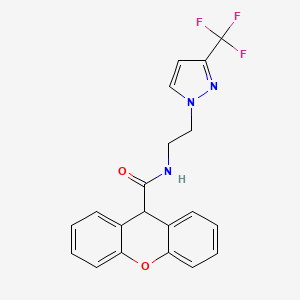
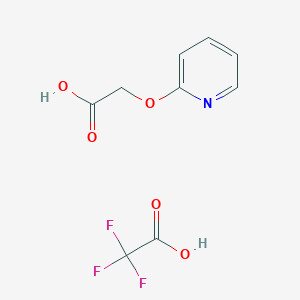
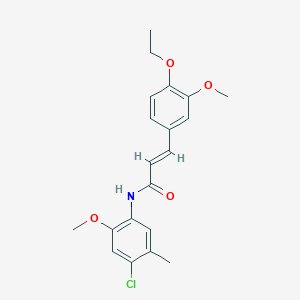
![Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2820491.png)
![methyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

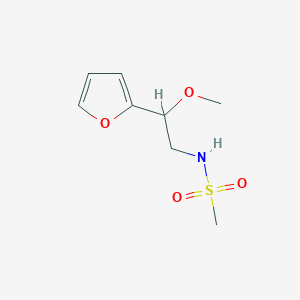
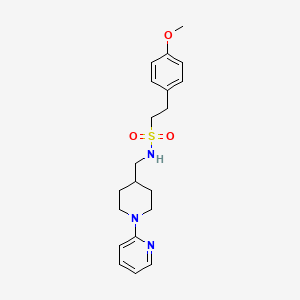
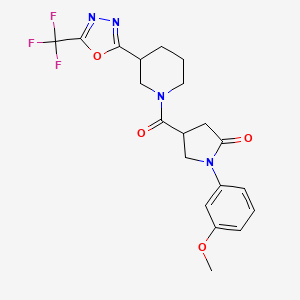
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)
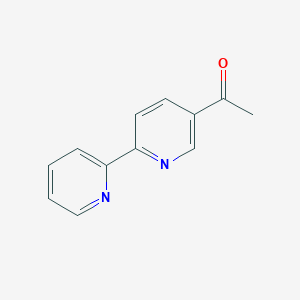
![1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2820507.png)
![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)
